molecular formula C11H14Cl2N2 B11869509 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride

Cat. No.: B11869509
M. Wt: 245.14 g/mol
InChI Key: IUYVPVRUIMOQPH-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine hydrochloride
  • 2-(4-Bromo-2-methyl-1H-indol-1-yl)ethanamine hydrochloride
  • 2-(4-Fluoro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride

Uniqueness

2-(4-Chloro-2-methyl-1H-indol-1-yl)ethanamine hydrochloride is unique due to the specific positioning of the chloro and methyl groups on the indole ring. This structural uniqueness can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C11H14Cl2N2

Molecular Weight

245.14 g/mol

IUPAC Name

2-(4-chloro-2-methylindol-1-yl)ethanamine;hydrochloride

InChI

InChI=1S/C11H13ClN2.ClH/c1-8-7-9-10(12)3-2-4-11(9)14(8)6-5-13;/h2-4,7H,5-6,13H2,1H3;1H

InChI Key

IUYVPVRUIMOQPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CCN)C=CC=C2Cl.Cl

Origin of Product

United States

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